Dimethylbiphenyl-3,3’-dicarboxylat

Übersicht

Beschreibung

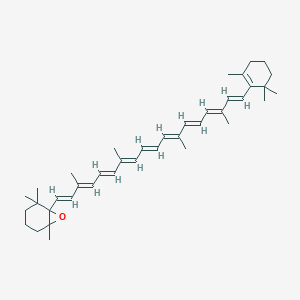

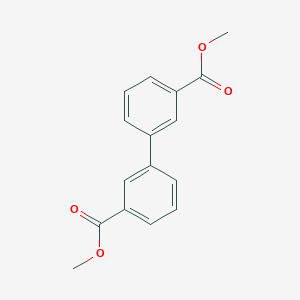

Dimethyl biphenyl-3,3’-dicarboxylate is an organic compound with the molecular formula C16H14O4. It is a derivative of biphenyl, where two carboxylate groups are attached to the 3 and 3’ positions of the biphenyl ring system. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Dimethyl biphenyl-3,3’-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has explored its use as a hepatoprotective agent, particularly in the treatment of liver diseases.

Industry: It serves as a precursor for the production of various polymers and advanced materials.

Wirkmechanismus

Target of Action

Dimethyl biphenyl-3,3’-dicarboxylate (DDB) is a compound extracted from the plant Schisandra chinensis, commonly known as five-flavor-fruit . It has been used as a hepatoprotective agent, meaning it helps protect the liver from damage .

Mode of Action

It is known to induce ifn related signal transduction . Interferons are proteins that are produced and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and also tumor cells. They allow communication between cells to trigger the protective defenses of the immune system that eradicate pathogens or tumors.

Result of Action

DDB has been shown to have hepatoprotective effects, meaning it can help protect the liver from damage . This is particularly useful in the treatment of liver diseases.

Biochemische Analyse

Biochemical Properties

It is known that DDB has a significant first-pass effect in the liver, which contributes to its poor bioavailability . This suggests that DDB may interact with enzymes, proteins, and other biomolecules in the liver during its metabolism .

Cellular Effects

Dimethyl biphenyl-3,3’-dicarboxylate has been shown to have hepatoprotective effects, particularly in the treatment of chronic hepatitis . At a concentration of 250 µg/ml, it has been shown to stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in a HepG2 cell line .

Molecular Mechanism

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may exert its effects at the molecular level through interactions with liver enzymes during its metabolism .

Temporal Effects in Laboratory Settings

It is known that DDB has a significant first-pass effect in the liver, which suggests that its effects may change over time as it is metabolized .

Dosage Effects in Animal Models

It is known that DDB has a significant first-pass effect in the liver, which suggests that its effects may vary with dosage as it is metabolized .

Metabolic Pathways

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be involved in liver metabolism .

Transport and Distribution

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be transported and distributed within the liver during its metabolism .

Subcellular Localization

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be localized within the liver during its metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl biphenyl-3,3’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3,3’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of dimethyl biphenyl-3,3’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl biphenyl-3,3’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form biphenyl-3,3’-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Biphenyl-3,3’-dicarboxylic acid.

Reduction: Biphenyl-3,3’-diol.

Substitution: Nitro or halogenated derivatives of dimethyl biphenyl-3,3’-dicarboxylate.

Vergleich Mit ähnlichen Verbindungen

Dimethyl biphenyl-3,3’-dicarboxylate can be compared with other similar compounds, such as:

Dimethyl biphenyl-4,4’-dicarboxylate: This compound has carboxylate groups at the 4 and 4’ positions, which may result in different chemical and biological properties.

Biphenyl-3,3’-dicarboxylic acid: The acid form of the compound, which lacks the ester groups, may have different solubility and reactivity characteristics.

Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: This derivative has additional methoxy groups, which can influence its chemical behavior and applications.

Eigenschaften

IUPAC Name |

methyl 3-(3-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRVAPBPPFMTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295824 | |

| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-97-9 | |

| Record name | 1751-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde](/img/structure/B167495.png)